(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-22-14-5-2-6-15-17(14)19-18(25-15)23-12-10-20(11-12)16(21)8-7-13-4-3-9-24-13/h2-9,12H,10-11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSCLQDAXIJJA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure
The compound features a complex structure comprising an azetidine ring, a thiophene moiety, and a methoxybenzothiazole group. This unique combination of structural elements is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
Several studies have reported the anticancer potential of compounds containing thiophene and benzothiazole derivatives. For instance:
| Compound | IC50 (µmol/L) | Cell Line |
|---|---|---|
| Doxorubicin | 32.00 | MCF7 |
| Compound 6 | 10.25 | MCF7 |
| Compound 7 | 9.70 | MCF7 |
| Compound 9 | 9.55 | MCF7 |
| Compound 13 | 9.39 | MCF7 |
These results indicate that certain derivatives exhibit higher cytotoxicity than doxorubicin, a standard chemotherapy agent, suggesting their potential as effective anticancer agents .
The mechanisms underlying the anticancer activity of these compounds are thought to involve:
- Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrase, leading to altered pH levels in cancer cells and subsequent apoptosis.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, enhancing cell death.
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antibacterial Activity
Compounds similar to this compound have also demonstrated antibacterial properties against various strains. The presence of the thiophene ring is particularly noted for enhancing antibacterial activity.
Case Studies
A study published in Acta Pharmaceutica evaluated novel thiophene derivatives for their biological activity. The researchers synthesized several derivatives and tested them against human breast cancer cell lines (MCF7). The results showed significant cytotoxicity for several compounds, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
